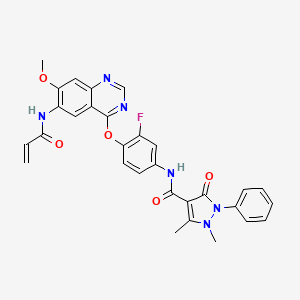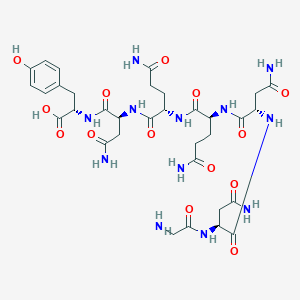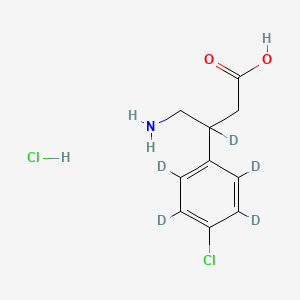
Baclofen-d5 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Baclofen-d5 (hydrochloride) is a deuterated form of Baclofen, a gamma-aminobutyric acid (GABA) derivative. Baclofen is primarily used as a muscle relaxant and antispasmodic agent. The deuterated form, Baclofen-d5, is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Baclofen-d5 (hydrochloride) involves the incorporation of deuterium into the Baclofen molecule. One common method is the catalytic hydrogenation of Baclofen in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms. The reaction typically occurs under mild conditions using a palladium or platinum catalyst .
Industrial Production Methods
Industrial production of Baclofen-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Baclofen-d5 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Baclofen can be oxidized to form various metabolites.
Reduction: The nitro group in Baclofen can be reduced to an amine group.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Baclofen, which are studied for their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Baclofen-d5 (hydrochloride) is widely used in scientific research due to its deuterium labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Baclofen in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Baclofen.
Drug Interaction Studies: Used to investigate potential interactions with other drugs.
Neuroscience Research: Studied for its effects on GABA receptors and its potential therapeutic applications in neurological disorders
Wirkmechanismus
Baclofen-d5 (hydrochloride) exerts its effects by acting as an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors. Upon binding to GABA B receptors, Baclofen causes an influx of potassium ions into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals. This results in the inhibition of neurotransmitter release and reduced neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobenzaprine: Another muscle relaxant used to relieve muscle spasms.
Tizanidine: Used to manage spasticity by acting on alpha-2 adrenergic receptors.
Diazepam: A benzodiazepine that also acts on GABA receptors but has a broader range of applications.
Uniqueness of Baclofen-d5 (hydrochloride)
Baclofen-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace and study the compound’s metabolic pathways and interactions in the body. This labeling also helps in reducing the rate of metabolic degradation, potentially leading to longer-lasting effects .
Eigenschaften
Molekularformel |
C10H13Cl2NO2 |
|---|---|
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-3-deuteriobutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/i1D,2D,3D,4D,8D; |
InChI-Schlüssel |
WMNUVYYLMCMHLU-KLBVHALJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])(CC(=O)O)CN)[2H])[2H])Cl)[2H].Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



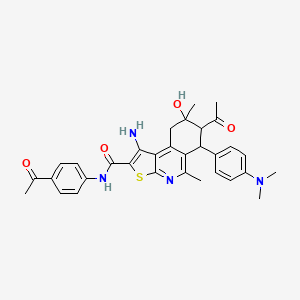



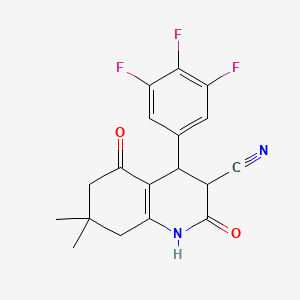
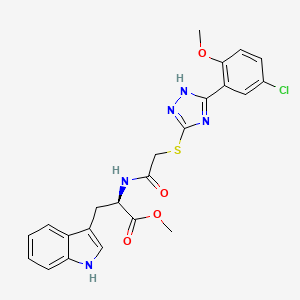

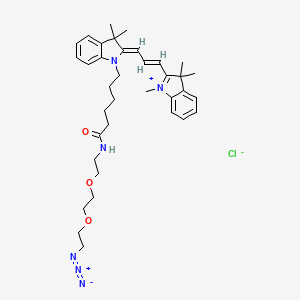
![tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate](/img/structure/B12385135.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate](/img/structure/B12385139.png)
![(6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol](/img/structure/B12385140.png)
